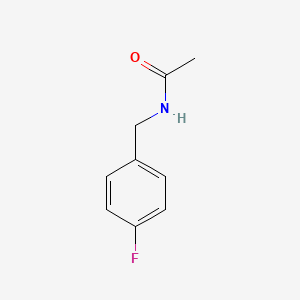

N-((4-Fluorophenyl)methyl)ethanamide

Description

BenchChem offers high-quality N-((4-Fluorophenyl)methyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-Fluorophenyl)methyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHPSHMZGCDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393386 | |

| Record name | N-(4-Fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86010-68-6 | |

| Record name | N-(4-Fluorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-((4-Fluorophenyl)methyl)ethanamide chemical properties

Common Name: N-(4-Fluorobenzyl)acetamide CAS Registry Number: 86010-68-6 Molecular Formula: C9H10FNO Molecular Weight: 167.18 g/mol

Executive Summary & Chemical Identity

N-((4-Fluorophenyl)methyl)ethanamide (hereafter referred to as N-4FBA ) acts as a critical intermediate scaffold in medicinal chemistry. Unlike its anilide congener (N-(4-fluorophenyl)acetamide), N-4FBA possesses a methylene bridge (

The inclusion of the para-fluorine atom is a deliberate design choice in drug development, primarily utilized to block metabolic oxidation at the reactive para position (C4) while modulating lipophilicity (LogP) and dipole moment without imposing the steric penalty associated with chloro- or bromo-substituents.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Physical State | White to off-white crystalline solid | Handling and formulation stability. |

| Melting Point | 108–112 °C (Typical range for benzyl amides) | Indicator of purity; distinct from liquid benzylamine precursors. |

| Solubility | Soluble in DCM, EtOH, DMSO; Low in Water | Lipophilic character aids membrane permeability. |

| LogP (Calc) | ~1.4 – 1.6 | Optimal range for fragment-based drug discovery (FBDD). |

| H-Bond Donors | 1 (Amide NH) | Key interaction point for receptor binding pockets. |

| H-Bond Acceptors | 1 (Carbonyl O) | Complementary binding motif. |

Synthetic Pathways & Process Optimization

The synthesis of N-4FBA is a classic nucleophilic acyl substitution. While simple in theory, achieving pharmaceutical-grade purity (>98%) requires strict control over stoichiometry and workup to remove trace amine (genotoxic risk) and acid byproducts.

Method A: Acetic Anhydride Acetylation (Recommended)

This method is preferred for its atom economy and ease of purification.

Reaction Scheme:

Detailed Protocol

-

Setup: Charge a dry 250 mL round-bottom flask with 4-Fluorobenzylamine (10.0 mmol, 1.25 g) and anhydrous Dichloromethane (DCM) (50 mL). Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as a proton scavenger.

-

Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (11.0 mmol, 1.04 mL) dropwise over 10 minutes. Note: Exothermic reaction; control rate to prevent localized boiling.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

-

Monitoring (Self-Validation): Check via TLC (SiO2, 50% EtOAc/Hexane).

-

Starting Material (Amine): Low Rf, stains with Ninhydrin.

-

Product (Amide): High Rf (~0.5), UV active, no Ninhydrin stain.

-

-

Workup:

-

Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Wash with Saturated NaHCO3 (2 x 20 mL) to neutralize acetic acid byproduct.

-

Wash with Brine (1 x 20 mL).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water (1:1) if necessary to obtain white needles.

Caption: Step-by-step workflow for the synthesis and purification of N-4FBA, highlighting critical impurity removal steps.

Spectral Characterization & Analytical Validation

Confirming the structure requires distinguishing the benzyl amide from the phenyl amide (anilide). The methylene protons are the diagnostic handle.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,- 7.25 – 7.18 (m, 2H): Aromatic protons meta to Fluorine.

-

7.05 – 6.98 (m, 2H): Aromatic protons ortho to Fluorine (showing strong

-

5.90 (br s, 1H): Amide N-H . Broad signal, exchangeable with

-

4.38 (d,

-

2.02 (s, 3H): Acetyl -CH

- -115.0 ppm: Single peak (multiplet if proton-coupled). Diagnostic of para-fluoro substitution on a benzyl ring.

Infrared Spectroscopy (FT-IR)

-

3290 cm

: N-H stretch (secondary amide). -

1645 cm

: C=O stretch (Amide I band). -

1550 cm

: N-H bend (Amide II band). -

1220 cm

: C-F stretch (strong).

Reactivity & Medicinal Chemistry Utility[1]

N-4FBA is rarely the final drug; it is a pharmacophore fragment . Its utility lies in its specific reactivity profile and the biological properties imparted by the fluorine atom.

Structure-Activity Relationship (SAR) Logic

-

Metabolic Blocking: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Placing F at the para position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for benzyl rings.

-

Electronic Modulation: Fluorine is highly electronegative (

), pulling electron density from the aromatic ring. This lowers the pKa of the amide proton slightly (via inductive effect through the methylene), potentially strengthening H-bond donor capability. -

Conformational Flexibility: The methylene linker allows the aromatic ring to rotate, enabling "induced fit" binding in enzyme pockets, unlike the rigid phenyl-amide bond.

Caption: SAR map illustrating how structural features of N-4FBA translate to medicinal chemistry properties.

Key Reactions

-

Hydrolysis: Under strong acidic (6M HCl, reflux) or basic (6M NaOH) conditions, N-4FBA hydrolyzes back to 4-fluorobenzylamine and acetic acid. This is useful for deprotecting the amine if the acetyl group was used as a protecting group.

-

N-Alkylation: Treatment with NaH followed by an alkyl halide (R-X) will alkylate the amide nitrogen, creating tertiary amides.

Safety & Handling

-

GHS Classification: Warning.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can catalyze long-term hydrolysis.

References

-

PubChem. N-(4-Fluorobenzyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link](Note: General search for CAS 86010-68-6).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (For verifying Benzyl vs Phenyl shifts). [Link]

An In-depth Technical Guide to the Solubility Profile of N-((4-Fluorophenyl)methyl)ethanamide

Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is the aqueous solubility of a drug substance. Poor solubility can cascade into a series of downstream problems, including inadequate bioavailability, erratic dose-response relationships, and significant formulation difficulties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for understanding and determining the solubility of N-((4-Fluorophenyl)methyl)ethanamide, a compound of interest in medicinal chemistry. While direct, published solubility data for this specific molecule is sparse, this document provides the theoretical underpinnings, predictive insights based on analogous structures, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. By grounding our approach in fundamental principles and validated methodologies, we aim to empower researchers to make data-driven decisions in their development programs.

Introduction to N-((4-Fluorophenyl)methyl)ethanamide and the Imperative of Solubility

N-((4-Fluorophenyl)methyl)ethanamide belongs to the class of N-substituted acetamides. Its structure, featuring a fluorinated aromatic ring linked to an acetamide moiety via a methylene bridge, suggests a molecule with a balance of lipophilic and polar characteristics that are common in contemporary drug candidates.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed through the gastrointestinal tract, it must first be in solution. Therefore, a thorough understanding of a compound's solubility is not merely a descriptive exercise but a predictive tool for its in vivo behavior.

This guide will delve into the theoretical and practical aspects of determining the solubility of N-((4-Fluorophenyl)methyl)ethanamide, providing a roadmap for its comprehensive characterization.

Predicted Physicochemical Properties and Solubility Behavior

Structural Analysis:

-

Fluorophenyl Group: The 4-fluorophenyl group is largely nonpolar and will contribute to the compound's lipophilicity, suggesting a preference for non-polar, organic solvents.

-

Amide Linkage: The ethanamide group contains a polar amide bond capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This introduces a degree of polarity and the potential for interaction with polar solvents.

-

Overall Structure: The molecule's overall character is expected to be moderately lipophilic.

Insights from Analogous Compounds:

-

N-(4-Chlorophenyl)acetamide: This structurally similar compound is reported to be practically insoluble in cold water but readily soluble in alcohol and ether.[1] This suggests that N-((4-Fluorophenyl)methyl)ethanamide is also likely to have limited aqueous solubility.

-

4-Fluorobenzylamine: A potential synthetic precursor, 4-fluorobenzylamine, is soluble in water.[2][3] The addition of the acetyl group to form the final compound significantly increases its molecular weight and likely its lipophilicity, thereby reducing aqueous solubility.

Based on this analysis, N-((4-Fluorophenyl)methyl)ethanamide is predicted to exhibit:

-

Low aqueous solubility.

-

Good solubility in polar organic solvents such as ethanol, methanol, and acetone.

-

High solubility in non-polar organic solvents like chloroform and diethyl ether.

The following table summarizes the predicted and known physicochemical properties of N-((4-Fluorophenyl)methyl)ethanamide and a key analogue.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known Aqueous Solubility | Predicted/Known Organic Solvent Solubility |

| N-((4-Fluorophenyl)methyl)ethanamide | C9H10FNO | 167.18 | Low (Predicted) | Good to High in polar and non-polar organics (Predicted) |

| N-(4-Chlorophenyl)acetamide | C8H8ClNO | 169.61 | Practically insoluble in cold water[1] | Readily soluble in alcohol and ether[1] |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is fundamental to designing and interpreting solubility experiments.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[4] It is typically determined using a shake-flask method where the compound is incubated with the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] This value is crucial for late-stage preclinical development and formulation.[6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, usually from a concentrated stock solution (often in DMSO).[7] It is a high-throughput method well-suited for early drug discovery screening.[5] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated or amorphous state.[8]

The choice of which solubility to measure depends on the stage of drug development. For a thorough characterization of N-((4-Fluorophenyl)methyl)ethanamide, both would be valuable.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of N-((4-Fluorophenyl)methyl)ethanamide.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.

Workflow Diagram:

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of N-((4-Fluorophenyl)methyl)ethanamide into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the suspension to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of N-((4-Fluorophenyl)methyl)ethanamide of known concentrations in the same solvent.

-

Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample. This concentration is the thermodynamic solubility.

-

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of a compound's solubility.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry or nephelometry.

Workflow Diagram:

Caption: Kinetic Solubility Workflow.

Detailed Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of N-((4-Fluorophenyl)methyl)ethanamide in 100% DMSO (e.g., 10 mM).

-

-

Dilution and Precipitation:

-

In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. It is important to control the final percentage of DMSO to be consistent across all wells (typically ≤ 1-2%).

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.

-

-

Detection:

-

Measure the turbidity of each well using a microplate nephelometer, which detects scattered light from insoluble particles.[5]

-

The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer with the same percentage of DMSO).

-

Factors Influencing Solubility: pH and Cosolvents

A comprehensive solubility profile should investigate the impact of pH and the use of cosolvents.

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.[10] N-((4-Fluorophenyl)methyl)ethanamide has an amide group which is generally considered neutral, but the nitrogen atom has a lone pair of electrons and can be protonated under strongly acidic conditions. While the pKa of the amide nitrogen is typically very low, it is still prudent to measure solubility in buffers of varying pH relevant to the physiological range (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). The shake-flask method described above can be repeated with different pH buffers.

Cosolvency

For poorly water-soluble compounds, the use of cosolvents can significantly enhance solubility.[11][12] Cosolvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[13]

Experimental Approach:

-

Prepare a series of solvent systems with varying proportions of a cosolvent (e.g., ethanol, propylene glycol, or PEG 400) in an aqueous buffer.

-

Determine the solubility of N-((4-Fluorophenyl)methyl)ethanamide in each of these cosolvent systems using the shake-flask method.

-

Plot the logarithm of solubility against the percentage of the cosolvent. This can provide valuable information for developing liquid formulations.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive determination of the solubility of N-((4-Fluorophenyl)methyl)ethanamide. By combining predictive analysis based on chemical structure with rigorous experimental protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their drug development programs. The investigation of pH and cosolvent effects will further refine this understanding, enabling informed decisions on formulation strategies. The methodologies outlined herein are not merely procedural steps but a self-validating system for producing reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

-

PubChem. N-(4-Chlorophenyl)acetamide. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

-

PubChem. N-(4-fluorophenyl)acetamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. [Link]

-

ChemSynthesis. N-(4-chlorophenyl)acetamide - 539-03-7. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Narratize. 5 Best Practices for Writing White Papers. [Link]

-

PubMed. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

YouTube. Graphviz tutorial. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Michael Black. Writing a good scientific paper. The secrets I share with my students. [Link]

-

RSC Education. Solubility and pH of amines. [Link]

-

Office of Research Development. WRITING A WHITE PAPER OR CONCEPT PAPER. [Link]

-

SlidePlayer. solubility experimental methods.pptx. [Link]

-

IntechOpen. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

-

LinkedIn. Best Practices When Writing, Designing, and Publishing a White Paper. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

-

Graphviz. Graphviz. [Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

-

PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ChemSynthesis. N-(4-chlorophenyl)-N-methylacetamide. [Link]

-

Towards AI. Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

SlideShare. Cosolvency. [Link]

-

Stelzner Consulting. How to Write a White Paper. [Link]

-

National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

ncona. A Quick Introduction to Graphviz. [Link]

Sources

- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]

- 3. 4-Fluorobenzylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wisdomlib.org [wisdomlib.org]

- 13. scispace.com [scispace.com]

N-((4-Fluorophenyl)methyl)ethanamide spectroscopic data

Executive Summary

N-((4-Fluorophenyl)methyl)ethanamide (CAS: 86010-68-6), also known as N-(4-fluorobenzyl)acetamide, represents a critical structural motif in medicinal chemistry. Unlike its anilide counterpart (N-(4-fluorophenyl)acetamide), this molecule features a methylene spacer that interrupts the conjugation between the nitrogen lone pair and the aromatic ring, significantly altering its electronic properties and metabolic profile.

This technical guide provides a definitive reference for the synthesis, spectroscopic identification, and structural logic of this compound. It addresses the specific needs of drug development professionals using fluorine substitution to modulate lipophilicity and block metabolic soft spots.

Part 1: Chemical Identity & Structural Logic

The introduction of a fluorine atom at the para-position of the benzyl ring serves two primary functions in drug design:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the typically reactive para-position.

-

Electronic Modulation: The high electronegativity of fluorine induces significant shielding/deshielding effects observable in NMR spectroscopy, serving as a diagnostic handle.

| Property | Data |

| IUPAC Name | N-((4-Fluorophenyl)methyl)ethanamide |

| Common Name | N-(4-Fluorobenzyl)acetamide |

| CAS Number | 86010-68-6 |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Physical State | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |

Part 2: Synthetic Protocol

The synthesis of N-((4-Fluorophenyl)methyl)ethanamide is most efficiently achieved via the acetylation of 4-fluorobenzylamine. This method is preferred over direct coupling reagents for its atom economy and ease of purification.

Reagents & Stoichiometry

-

Substrate: 4-Fluorobenzylamine (1.0 equiv)

-

Acylating Agent: Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv) – Required to scavenge HCl if using acetyl chloride.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 4-fluorobenzylamine (10 mmol) and dry DCM (30 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Addition: Add Triethylamine (12 mmol) followed by the dropwise addition of Acetyl Chloride (11 mmol). Note: The reaction is exothermic; maintain temperature < 5°C to prevent di-acetylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor conversion via TLC (SiO₂, 50% EtOAc/Hexanes). The amine spot (polar) should disappear, replaced by the less polar amide.

-

Workup: Quench with saturated NaHCO₃ solution (20 mL). Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize from EtOAc/Hexanes if necessary to yield the product as a white solid.

Workflow Visualization

Figure 1: Synthetic workflow for the acetylation of 4-fluorobenzylamine, highlighting critical process controls.

Part 3: Spectroscopic Analysis

This section details the diagnostic signals required to validate the structure. The presence of the Fluorine atom (

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by the distinct benzylic doublet and the AA'BB' splitting pattern of the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 1.98 | Singlet (s) | 3H | - | Acetyl CH₃ |

| 4.35 | Doublet (d) | 2H | Benzylic CH₂ (Coupled to NH) | |

| 5.90 - 6.10 | Broad Singlet (br s) | 1H | - | Amide NH |

| 6.98 - 7.04 | Multiplet (m) | 2H | Ar-H (meta to CH₂) | |

| 7.20 - 7.26 | Multiplet (m) | 2H | Ar-H (ortho to CH₂) |

Technical Note: The aromatic protons appear as a pseudo-quartet or complex multiplet due to the superposition of

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃, 100 MHz

The

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | |

| 23.1 | Singlet | - | Acetyl CH₃ |

| 42.8 | Singlet | - | Benzylic CH₂ |

| 115.4 | Doublet | Ar-C (ortho to F) | |

| 129.3 | Doublet | Ar-C (meta to F) | |

| 134.1 | Doublet | Ar-C (ipso to CH₂) | |

| 162.2 | Doublet | Ar-C (ipso to F) | |

| 170.1 | Singlet | - | Carbonyl C=O |

Fluorine-19 NMR ( F NMR)

Solvent: CDCl₃

-

Shift: -115.0 to -116.5 ppm (Multiplet)

-

Interpretation: The signal typically appears as a triplet of triplets or a complex multiplet due to coupling with the adjacent aromatic protons (

and

Infrared Spectroscopy (FT-IR)

-

3280 cm⁻¹: N-H Stretch (Amide).

-

1645 cm⁻¹: C=O Stretch (Amide I band - strong).

-

1550 cm⁻¹: N-H Bend (Amide II band).

-

1220 cm⁻¹: C-F Stretch (Ar-F).

Spectroscopic Logic Diagram

Figure 2: Connectivity and coupling logic. The Fluorine atom acts as the "spin anchor," splitting adjacent carbon and proton signals.

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this material for pharmaceutical applications, three primary impurities must be monitored:

-

4-Fluorobenzylamine (Starting Material): Detected via LC-MS or by the presence of a broad NH₂ singlet at ~1.5 ppm in NMR.

-

Di-acetylated byproduct: Formation of N-acetyl-N-(4-fluorobenzyl)acetamide. This occurs if the reaction temperature is too high or excess anhydride is used. It is characterized by a downfield shift of the benzylic CH₂ and two methyl signals in NMR.

-

Triethylamine Hydrochloride: If the workup is insufficient, these salts appear as broad multiplets at 1.3 ppm and 3.1 ppm.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide (Anilide Analogue Comparison). Retrieved from [Link]

-

Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Carbon Couplings. University of Wisconsin-Madison. Retrieved from [Link]

N-((4-Fluorophenyl)methyl)ethanamide starting material for synthesis

Technical Monograph: Process Chemistry and Utility of N-((4-Fluorophenyl)methyl)ethanamide

Part 1: Executive Summary & Strategic Importance

N-((4-Fluorophenyl)methyl)ethanamide (CAS: 364-07-8), frequently referred to as N-(4-fluorobenzyl)acetamide, represents a critical structural motif in modern medicinal chemistry. Its significance stems from the "Fluorine Effect"—the strategic introduction of fluorine to modulate lipophilicity (

In drug discovery, this amide serves two primary roles:

-

Pivotal Intermediate: It is a direct precursor in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and novel TRPV1 antagonists.

-

Metabolic Shield: The 4-fluoro substitution on the benzyl ring blocks the para-position from cytochrome P450-mediated oxidation, significantly extending the half-life of downstream pharmacophores.

Part 2: Chemical Profile & Properties

| Property | Specification |

| IUPAC Name | N-[(4-Fluorophenyl)methyl]acetamide |

| CAS Number | 364-07-8 |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water |

| Melting Point | 105–108 °C (Typical for benzyl acetamide series) |

| Key Reactivity | Amide hydrolysis (acid/base), N-alkylation (requires strong base) |

Part 3: Robust Synthesis Protocol

While multiple routes exist (e.g., Schotten-Baumann with acetyl chloride), the Acetic Anhydride Route is preferred for process scalability due to higher atom economy, absence of chlorinated byproducts, and simplified workup.

Reaction Design & Causality

-

Substrate: 4-Fluorobenzylamine (CAS: 140-75-0).

-

Reagent: Acetic Anhydride (

). -

Solvent: Dichloromethane (DCM) or Toluene. DCM is chosen here for ease of solvent removal, though Toluene is preferred for industrial scale-up to allow crystallization directly from the reaction mixture.

-

Base: Triethylamine (

) is optional but recommended to scavenge the acetic acid byproduct if acid-sensitive functionalities are present, though for this specific molecule, it is not strictly necessary as the product is stable to acetic acid.

Step-by-Step Methodology

Reagents:

-

4-Fluorobenzylamine (1.0 equiv, 10 mmol, 1.25 g)

-

Acetic Anhydride (1.2 equiv, 12 mmol, 1.22 g)

-

Dichloromethane (DCM) (20 mL)

-

Optional: Triethylamine (1.2 equiv)

Protocol:

-

Setup: Charge a 50 mL round-bottom flask with 4-Fluorobenzylamine and DCM. Add a magnetic stir bar.

-

Cooling: Submerge flask in an ice-water bath (0 °C). Reasoning: The acetylation is exothermic; cooling prevents uncontrolled reflux and minimizes impurity formation.

-

Addition: Add Acetic Anhydride dropwise over 10 minutes via a pressure-equalizing addition funnel or syringe pump.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

-

Validation: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The amine spot (

) should disappear, and the amide spot (

-

-

Quench & Workup:

-

Add 10 mL saturated

solution (removes acetic acid byproduct). Stir vigorously for 15 mins. -

Separate phases.[1] Wash the organic layer with 10 mL 1M HCl (removes unreacted amine).

-

Wash with Brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate the filtrate in vacuo. The residue will crystallize upon cooling.

-

Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if high purity (>99%) is required.

Visualization: Synthesis Workflow

Caption: Operational workflow for the acetylation of 4-fluorobenzylamine.

Part 4: Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Nucleophilic Acyl Substitution .

-

Nucleophilic Attack: The lone pair on the amine nitrogen attacks the carbonyl carbon of acetic anhydride.

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: The acetate group (good leaving group) is expelled, reforming the carbonyl.

-

Deprotonation: The resulting protonated amide loses a proton (to the acetate ion or added base) to form the neutral product.

Visualization: Reaction Mechanism

Caption: Nucleophilic acyl substitution pathway generating the target amide.

Part 5: Quality Control & Analytics

To ensure the material is suitable for downstream synthesis (e.g., GMP manufacturing), the following specification limits are recommended:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃) | δ 7.2 (m, 2H), 7.0 (t, 2H), 5.9 (br s, NH), 4.4 (d, CH₂), 2.0 (s, CH₃) |

| Purity | HPLC (UV @ 254nm) | > 98.0% Area |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Amine | GC-FID or TLC | < 0.1% (Critical for avoiding side reactions) |

Part 6: Downstream Applications in Drug Development

Once synthesized, N-((4-Fluorophenyl)methyl)ethanamide acts as a versatile scaffold.

1. Synthesis of Lacosamide Analogs (Anticonvulsants): While Lacosamide possesses a methoxy group, the 4-fluoro analog is often synthesized to study structure-activity relationships (SAR). The amide nitrogen can be alkylated or the acetyl group modified to tune channel binding.

2. TRPV1 Antagonists (Pain Management): Research indicates that N-benzyl acetamide derivatives serve as capsazepine analogs. The 4-fluoro group enhances lipophilicity, allowing better penetration of the blood-brain barrier (BBB) while preventing rapid metabolic degradation.

3. Aurora Kinase B Inhibitors (Oncology): In fragment-based drug design, this molecule is used as a "linker fragment." The amide bond provides hydrogen bond donor/acceptor points, while the fluorophenyl group occupies hydrophobic pockets in the kinase active site.

References

-

PubChem. N-(4-Fluorobenzyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

-

National Institutes of Health (NIH). Safety Data Sheet: Acetamide Derivatives. Available at: [Link]

- Google Patents.WO2007069986A1: New oxabispidine compounds for the treatment of cardiac arrhythmias (Preparation of 2-Chloro-N-(4-fluorobenzyl)acetamide).

Sources

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-((4-Fluorophenyl)methyl)ethanamide

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive structural elucidation and purity assessment of N-((4-Fluorophenyl)methyl)ethanamide. As a key intermediate and structural motif in medicinal chemistry and materials science, ensuring the identity and purity of this compound is paramount for reliable downstream applications. We present an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the chosen methodology and provides robust, step-by-step protocols suitable for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

N-((4-Fluorophenyl)methyl)ethanamide is an amide derivative containing a fluorinated phenyl ring, a common feature in pharmacologically active molecules. The presence of fluorine can significantly modulate properties such as metabolic stability and binding affinity.[1] Therefore, unambiguous confirmation of its molecular structure and the quantification of any impurities are critical quality attributes that dictate its suitability for research and development.

This guide moves beyond a simple listing of procedures. It is designed as a self-validating system of orthogonal techniques, where the results from each analysis corroborate the others, providing an unassailable body of evidence for the compound's identity and purity.

Orthogonal Analytical Workflow

A sequential and logical application of analytical techniques is crucial for efficient and comprehensive characterization. The workflow begins with chromatographic separation to assess purity, followed by spectroscopic methods for structural confirmation.

Figure 1: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from potential impurities, starting materials, or degradation products.[2] A reversed-phase method is presented here, which is ideal for moderately polar compounds like N-((4-Fluorophenyl)methyl)ethanamide.

Rationale for Method Design

A C18 column is selected for its versatility and excellent retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. A photodiode array (PDA) detector is used to monitor the elution, providing both quantitative data and UV spectral information to check for peak purity.

Detailed HPLC Protocol

| Parameter | Recommended Condition |

| Chromatograph | HPLC or UPLC with PDA/UV Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 30% B to 90% B over 15 min, hold at 90% B for 2 min, return to 30% B over 1 min, equilibrate for 2 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detection | 220 nm |

| Sample Prep. | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as needed. |

Data Interpretation

A pure sample of N-((4-Fluorophenyl)methyl)ethanamide will exhibit a single, sharp, and symmetrical peak. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the molecular weight, serving as a primary tool for identity confirmation.[3] Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method that typically yields the intact protonated molecule, [M+H]⁺.

Rationale for ESI-MS

ESI in positive ion mode is highly effective for molecules containing nitrogen atoms, such as amides, which can be readily protonated. High-resolution mass spectrometry (HRMS), if available, can provide an accurate mass measurement to confirm the elemental composition.

Detailed MS Protocol

| Parameter | Recommended Condition |

| Instrument | Quadrupole, Ion Trap, or TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Sample Infusion | Prepare a ~10 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse directly at 5-10 µL/min. |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temp. | 120 - 150 °C |

| Scan Range | 50 - 500 m/z |

Expected Data

The molecular formula for N-((4-Fluorophenyl)methyl)ethanamide is C₉H₁₀FNO.

| Species | Formula | Calculated Monoisotopic Mass | Expected m/z |

| Neutral Molecule [M] | C₉H₁₀FNO | 167.0746 | N/A |

| Protonated Molecule [M+H]⁺ | C₉H₁₁FNO⁺ | 168.0825 | 168.1 |

Fragmentation Analysis: Tandem MS (MS/MS) can be used to further confirm the structure. Key expected fragments would arise from the cleavage of the amide bond or the benzylic C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR is the most powerful technique for the unambiguous determination of molecular structure.[4] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Rationale for NMR Analysis

The distinct chemical environments of the protons and carbons in N-((4-Fluorophenyl)methyl)ethanamide allow for a complete assignment of the spectrum. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing the amide N-H proton.

Detailed NMR Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both nuclei are typically sufficient.

Predicted Spectral Data

Based on the structure, the following signals are anticipated. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Predicted Data (in CDCl₃)

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling |

|---|---|---|---|---|

| Aromatic (Ar-H) | 2H | ~7.25-7.35 | Multiplet (AA'XX') | H-H, H-F |

| Aromatic (Ar-H) | 2H | ~6.95-7.05 | Multiplet (AA'XX') | H-H, H-F |

| Methylene (CH₂) | 2H | ~4.35 | Doublet | J ≈ 6.0 Hz |

| Methyl (CH₃) | 3H | ~2.00 | Singlet | N/A |

| Amide (NH) | 1H | ~5.80 (broad) | Singlet | N/A |

¹³C NMR Predicted Data (in CDCl₃)

| Assignment | Predicted δ (ppm) |

|---|---|

| Carbonyl (C=O) | ~170.0 |

| C-F (ipso) | ~162.0 (d, ¹JCF ≈ 245 Hz) |

| C-CH₂ (ipso) | ~134.0 (d, ⁴JCF ≈ 3 Hz) |

| Ar-CH | ~129.5 (d, ³JCF ≈ 8 Hz) |

| Ar-CH | ~115.5 (d, ²JCF ≈ 21 Hz) |

| Methylene (CH₂) | ~43.0 |

| Methyl (CH₃) | ~23.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[5]

Rationale for FTIR Analysis

This technique provides confirmatory evidence for the amide and aromatic functionalities within the molecule. An Attenuated Total Reflectance (ATR) accessory is recommended as it requires minimal sample preparation.

Detailed FTIR Protocol

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1645 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1220 | C-F Stretch | Aryl-Fluoride |

Conclusion

The application of this multi-technique workflow, combining chromatography with several spectroscopic methods, provides a robust and cross-validated characterization of N-((4-Fluorophenyl)methyl)ethanamide.[3] Adherence to these protocols will ensure the generation of high-quality, reliable data, confirming the structural identity, purity, and quality of the compound for its intended scientific applications.

References

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

-

PubMed. (2023). Preparation, spectroscopic, X-ray crystallographic, DFT, antimicrobial and ADMET studies of N-[(4-flourophenyl)sulfanyl]phthalimide. Available at: [Link]

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

-

Springer. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Available at: [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

SIELC. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Available at: [Link]

-

Springer. (2022). Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy. Available at: [Link]

-

University of Kentucky. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

-

Beni-Suef University Journal of Basic and Applied Sciences. (n.d.). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

Sources

Application Note: Structural Characterization and Quantitative Analysis of N-((4-Fluorophenyl)methyl)ethanamide via LC-MS/MS

Introduction & Scope

N-((4-Fluorophenyl)methyl)ethanamide is a fluorinated amide derivative frequently encountered as a pharmaceutical building block and a metabolic intermediate (e.g., in the degradation of fluorinated benzylamines). The incorporation of fluorine into the benzylic system enhances lipophilicity and metabolic stability, making this motif common in medicinal chemistry.

This Application Note provides a standardized protocol for the identification and quantification of N-((4-Fluorophenyl)methyl)ethanamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The guide focuses on Electrospray Ionization (ESI) behavior, characteristic fragmentation pathways, and method validation parameters to ensure reproducible data in drug development workflows.

Experimental Protocol

Reagents and Standards

-

Reference Standard: N-((4-Fluorophenyl)methyl)ethanamide (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

). -

Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Sample Preparation Workflow

To ensure minimal matrix effects and optimal ionization, a "Dilute-and-Shoot" approach is recommended for synthetic samples, while biological matrices require protein precipitation.

Standard Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol to generate a 1.0 mg/mL (1000 ppm) stock. Store at -20°C.

Working Solution:

Dilute stock with 50:50

LC-MS/MS Instrumentation & Conditions

| Parameter | Setting / Description |

| LC System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size) |

| Column Temp | 40 °C |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 2.0 µL |

| Ionization | ESI Positive Mode (+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 350 °C |

Gradient Profile:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibration)

Results and Discussion

Mass Spectral Characteristics

In positive ESI mode, the molecule readily protonates at the amide oxygen/nitrogen, yielding a robust precursor ion.

-

Observed Precursor Ion [M+H]

: m/z 168.08 -

Adducts: [M+Na]

(m/z 190.06) may be observed if sodium contamination is present, but the protonated species is dominant under acidic conditions.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation logic is critical for confirming identity and selecting Multiple Reaction Monitoring (MRM) transitions.

-

Precursor Selection: m/z 168.08

-

Primary Fragmentation (Loss of Ketene): The most characteristic pathway for N-alkyl acetamides is the neutral loss of ketene (CH

=C=O, 42 Da) via a McLafferty-type rearrangement or 1,3-H shift. This yields the protonated amine.-

Transition: 168

126 (4-Fluorobenzylamine cation).

-

-

Secondary Fragmentation (Formation of Tropylium Ion): The resulting benzylamine species (m/z 126) or the parent ion undergoes inductive cleavage of the C-N bond, releasing ammonia/acetamide and forming the highly stable 4-fluorobenzyl cation (tropylium derivative).

-

Transition: 168

109 (Dominant Quantifier Ion).

-

Visualizing the Fragmentation Logic

Figure 1: Predicted fragmentation pathway for N-((4-Fluorophenyl)methyl)ethanamide under CID conditions.

MRM Transitions for Quantification

For quantitative assays (e.g., PK studies), use the following transitions:

| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 168.1 | 109.0 | 20 - 25 | High intensity, stable benzylic cation. |

| Qualifier | 168.1 | 126.1 | 10 - 15 | Diagnostic loss of ketene; confirms amide structure. |

Method Validation & Troubleshooting

Linearity and Sensitivity

-

Linear Range: 1.0 ng/mL to 1000 ng/mL (

). -

LOD (Limit of Detection): Typically ~0.1 ng/mL on triple quadrupole systems due to the high stability of the m/z 109 fragment.

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Ion suppression from matrix. | Switch to APCI source or improve LC separation (slower gradient). |

| Sodium Adducts ([M+Na]+) | Glassware contamination. | Rinse system with 50% MeOH; add 0.1% Formic Acid to force protonation. |

| Carryover | Analyte sticking to injector. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA. |

Analytical Workflow Summary

Figure 2: Step-by-step LC-MS/MS workflow for targeted analysis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69766, N-(4-Fluorobenzyl)acetamide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. N-Benzylacetamide derivatives fragmentation patterns. Standard Reference Data.[1][2] Retrieved from [Link]

-

Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] (General reference for amide rearrangement mechanisms).

Sources

Application Notes and Protocols: N-((4-Fluorophenyl)methyl)ethanamide in Pharmaceutical Synthesis

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. The N-((4-Fluorophenyl)methyl)ethanamide moiety serves as a quintessential example of a fluorinated building block. Its utility extends beyond being a simple inert scaffold; the 4-fluoro substitution can enhance metabolic stability by blocking para-hydroxylation, improve binding affinity through favorable electronic interactions, and increase membrane permeability. This guide provides an in-depth exploration of N-((4-Fluorophenyl)methyl)ethanamide, offering detailed protocols for its synthesis and demonstrating its application as a key intermediate in the synthesis of complex pharmaceutical agents.

Compound Profile: N-((4-Fluorophenyl)methyl)ethanamide

N-((4-Fluorophenyl)methyl)ethanamide (CAS No. 86010-68-6) is a secondary amide that serves as a versatile intermediate.[1] It combines a fluorinated aromatic ring with an acetamide group, providing a structural motif present in various biologically active molecules. Understanding its fundamental properties is crucial for its effective use in synthetic workflows.

| Property | Value | Source |

| Chemical Name | N-((4-Fluorophenyl)methyl)ethanamide | [1] |

| CAS Number | 86010-68-6 | [1] |

| Molecular Formula | C₉H₁₀FNO | [1] |

| Molecular Weight | 167.18 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 65-69 °C (Predicted) | N/A |

| Boiling Point | ~330 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water. (Predicted) | N/A |

Synthesis of N-((4-Fluorophenyl)methyl)ethanamide: A Validated Protocol

The most direct and efficient synthesis of N-((4-Fluorophenyl)methyl)ethanamide is the N-acetylation of the commercially available starting material, 4-fluorobenzylamine. This reaction is a classic nucleophilic acyl substitution.

Causality of Experimental Choices

-

Reactants: 4-Fluorobenzylamine is the nucleophile. Acetic anhydride is chosen as the acetylating agent due to its high reactivity, affordability, and the fact that its byproduct, acetic acid, is easily removed. Acetyl chloride is an alternative but is more corrosive and moisture-sensitive.[2]

-

Base: A mild base like triethylamine (TEA) or pyridine is used to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) or ethyl acetate is ideal. It readily dissolves the reactants and does not participate in the reaction.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the anhydride. It is then allowed to proceed at room temperature to ensure completion.

Visualized Workflow: Synthesis and Purification

Caption: Workflow for the synthesis, work-up, and purification of N-((4-Fluorophenyl)methyl)ethanamide.

Detailed Experimental Protocol

Reagents & Equipment:

-

4-Fluorobenzylamine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzylamine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.5 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath.

-

Acetylation: While stirring, add acetic anhydride (1.2 eq) dropwise to the cooled solution over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.

-

Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of DCM) to remove excess triethylamine. c. Wash the organic layer with saturated NaHCO₃ solution (2 x volume of DCM) to remove acetic acid. d. Finally, wash the organic layer with brine (1 x volume of DCM). e. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-((4-Fluorophenyl)methyl)ethanamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a crystalline solid.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized intermediate is a critical, self-validating step. The following spectroscopic data are predicted for the target compound.

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments in the molecule.

-

~ 7.2-7.3 ppm (multiplet, 2H): Aromatic protons ortho to the CH₂ group.

-

~ 7.0-7.1 ppm (multiplet, 2H): Aromatic protons meta to the CH₂ group.

-

~ 5.8-6.2 ppm (broad singlet, 1H): The amide N-H proton.

-

~ 4.3-4.4 ppm (doublet, 2H): The benzylic methylene (-CH₂-) protons, coupled to the N-H proton.

-

~ 2.0 ppm (singlet, 3H): The acetyl methyl (-CH₃) protons.

-

-

¹³C NMR (Carbon NMR):

-

~ 170 ppm: Carbonyl carbon (C=O).

-

~ 160-164 ppm (doublet, ¹JCF): Aromatic carbon attached to fluorine.

-

~ 134 ppm: Quaternary aromatic carbon.

-

~ 129 ppm (doublet, ³JCF): Aromatic C-H carbons ortho to the CH₂ group.

-

~ 115 ppm (doublet, ²JCF): Aromatic C-H carbons meta to the CH₂ group.

-

~ 43 ppm: Methylene carbon (-CH₂-).

-

~ 23 ppm: Methyl carbon (-CH₃).

-

-

IR (Infrared) Spectroscopy:

-

~ 3300 cm⁻¹ (sharp, medium): N-H stretching vibration.

-

~ 3050 cm⁻¹ (weak): Aromatic C-H stretching.

-

~ 2950 cm⁻¹ (weak): Aliphatic C-H stretching.

-

~ 1645 cm⁻¹ (strong): Amide I band (C=O stretching).

-

~ 1550 cm⁻¹ (strong): Amide II band (N-H bending).

-

~ 1510 cm⁻¹ (strong): Aromatic C=C stretching.

-

~ 1220 cm⁻¹ (strong): C-F stretching.

-

-

Mass Spectrometry (MS):

-

[M]+•: Expected molecular ion peak at m/z = 167.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group and cleavage at the benzylic position (e.g., tropylium ion fragment at m/z = 109).

-

Application in Pharmaceutical Synthesis: A Case Study on a Pimavanserin Precursor

The N-(4-fluorobenzyl) motif is a crucial pharmacophore in several advanced pharmaceutical agents. A prominent example is Pimavanserin (ACP-103) , an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3] Pimavanserin acts as a selective 5-HT₂A receptor inverse agonist.

While N-((4-Fluorophenyl)methyl)ethanamide is not a direct precursor in the most common syntheses of Pimavanserin, its parent amine, 4-fluorobenzylamine, is a critical starting material. The acetamide serves as a protected form of this amine, demonstrating the synthetic family to which it belongs. The synthesis of a key Pimavanserin intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine , highlights the importance of this fluorinated benzylamine scaffold.

Synthetic Pathway to a Pimavanserin Intermediate

The following scheme illustrates the synthesis of the key intermediate for Pimavanserin, starting from 4-fluorobenzylamine. This demonstrates the industrial relevance of the core structure.

Caption: Reductive amination pathway to a key intermediate used in the synthesis of Pimavanserin.

Rationale and Significance

The synthesis involves a reductive amination between 4-fluorobenzylamine and 1-methyl-4-piperidone. This reaction efficiently constructs the core of the Pimavanserin precursor. The N-((4-fluorophenyl)methyl) group is integral to the final drug's ability to bind with high affinity and selectivity to the 5-HT₂A receptor.

The use of N-((4-Fluorophenyl)methyl)ethanamide in a synthetic strategy could involve its role as a protected amine. The acetamide group is stable under various reaction conditions but can be hydrolyzed under acidic or basic conditions to reveal the secondary amine, N-methyl-4-fluorobenzylamine, another potential building block. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of a complex molecule.

Safety and Handling

While specific toxicity data for N-((4-Fluorophenyl)methyl)ethanamide is limited, related acetanilides are known to be skin, eye, and respiratory irritants. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

LookChem. N-((4-Fluorophenyl)methyl)ethanamide. [Link]

- Google Patents.

-

PubChem. N-(4-fluorophenyl)acetamide. [Link]

-

ResearchGate. Acetylation of amines with acetic anhydride. [Link]

- Google Patents.

- Google Patents.

-

Semantic Scholar. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). [Link]

-

ResearchGate. Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). [Link]

-

NIST WebBook. Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]

-

YouTube. Acylation of an amine using acetic anhydride. [Link]

- Google Patents.

-

Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

-

NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

-

PubMed Central (PMC). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. [Link]

-

Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

-

The Royal Society of Chemistry. Supporting information - An efficient synthesis of amides and esters from carboxylic acids and triflic anhydride. [Link]

-

International Journal of Creative Research Thoughts. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

-

Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

-

ChemSynthesis. N-(4-chlorophenyl)acetamide. [Link]

-

Wikipedia. N-Methylacetamide. [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide. [Link]

-

PubChem. N-Methylacetamide. [Link]

-

ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

PubChem. Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]-. [Link]

Sources

Application Notes & Protocols: A Phased Approach to the Biological Evaluation of N-((4-Fluorophenyl)methyl)ethanamide

Introduction: Rationale for a Structured Evaluation

N-((4-Fluorophenyl)methyl)ethanamide is a novel chemical entity. Its structural motif, the N-substituted phenylacetamide, is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown promise as cytotoxic agents against cancer cell lines[1], while other related structures exhibit antibacterial and antifungal properties[2][3]. Furthermore, the N-(4-fluorophenylmethyl) group is a key component of molecules targeting G-protein coupled receptors, such as the 5-HT2A inverse agonist ACP-103[4].

This documented polypharmacology of the core scaffold necessitates a broad, yet systematic, approach to elucidating the biological activity of N-((4-Fluorophenyl)methyl)ethanamide. A rigid, one-size-fits-all screening protocol would be inefficient. Instead, this guide presents a phased, decision-tree-based experimental design. This strategy, common in preclinical drug development, allows for the efficient allocation of resources, starting with broad, cost-effective assays and progressing to more complex, mechanism-of-action studies based on initial findings[5][6][7]. Our approach is designed to be a self-validating system, where each phase of testing generates data that informs the next logical step.

Phase 1: Broad Spectrum Bioactivity Profiling

The initial phase is designed to cast a wide net, exploring the most probable therapeutic areas based on the compound's chemical lineage. We will simultaneously screen for cytotoxic, antibacterial, and antifungal activities. This parallel screening approach is crucial for identifying the most potent and potentially therapeutically relevant activity early in the evaluation process.

Experimental Workflow: Phase 1

Caption: Phased experimental workflow for the biological evaluation of N-((4-Fluorophenyl)methyl)ethanamide.

Protocol 1.1: In Vitro Cytotoxicity Screening

Rationale: Based on the demonstrated anticancer potential of similar phenylacetamide derivatives[1], a primary cytotoxicity screen against a panel of human cancer cell lines is the logical first step. We recommend the National Cancer Institute's 60-cell line panel (NCI-60) for a comprehensive initial assessment, or a smaller, representative panel if resources are limited.

Methodology: MTS Assay

-

Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung, and HCT116 for colon) in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10 mM stock solution of N-((4-Fluorophenyl)methyl)ethanamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Self-Validation: The inclusion of a well-characterized positive control (Doxorubicin) validates the assay's sensitivity. A Z'-factor calculation can be performed to assess the quality and robustness of the assay.

Protocol 1.2: Antibacterial and Antifungal Screening

Rationale: The broad bioactivity of related amide compounds warrants an initial screen for antimicrobial effects[2][3][8]. A simple broth microdilution method will provide a preliminary indication of activity.

Methodology: Minimum Inhibitory Concentration (MIC) Screen

-

Microorganism Preparation: Prepare standardized inoculums of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus niger) strains according to CLSI guidelines.

-

Compound Preparation: Prepare a 2-fold serial dilution of N-((4-Fluorophenyl)methyl)ethanamide in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate, with concentrations ranging from 1 µg/mL to 256 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria and C. albicans, 28°C for A. niger) for 24-48 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9].

Phase 2: Hit Validation and Mechanism of Action Elucidation

The results from Phase 1 will dictate the experimental path forward. A "hit" in any of the initial screens will trigger a more focused investigation into its mechanism of action.

Scenario A: Cytotoxicity is Observed (IC50 < 10 µM)

A potent cytotoxic effect against one or more cancer cell lines is a strong lead. The next logical step is to determine how the compound is killing the cells.

Proposed Signaling Pathway for Investigation

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist [pubmed.ncbi.nlm.nih.gov]

- 5. ppd.com [ppd.com]

- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in the Synthesis of N-((4-Fluorophenyl)methyl)ethanamide

Welcome to the technical support resource for the synthesis of N-((4-fluorophenyl)methyl)ethanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic process. We will delve into the mechanistic origins of potential byproducts, provide robust troubleshooting workflows, and offer validated analytical protocols to ensure the integrity of your synthesis and the purity of your final compound.

Part 1: Frequently Asked Questions - Common Byproducts and Formation Mechanisms

This section addresses the most common issues and questions that arise during the synthesis of N-((4-fluorophenyl)methyl)ethanamide, focusing on the chemical principles behind byproduct formation.

Q1: What is the most common and efficient synthetic route for N-((4-Fluorophenyl)methyl)ethanamide, and what are its key mechanistic steps?

The most prevalent method for synthesizing N-((4-fluorophenyl)methyl)ethanamide is the N-acylation of 4-fluorobenzylamine. This is a classic nucleophilic acyl substitution reaction.[1] Typically, an acylating agent like acetyl chloride or acetic anhydride is reacted with 4-fluorobenzylamine in the presence of a base.[2]

When using acetyl chloride, the reaction is often performed under Schotten-Baumann conditions .[3] This involves a two-phase solvent system (e.g., dichloromethane and water) where an aqueous base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3][4] The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or acetate).[5]

Caption: Core reaction mechanism for amide synthesis.

Q2: During analysis, I've detected a compound with a molecular weight of 225.23 g/mol , which is higher than my expected product (183.21 g/mol ). What is this byproduct?

This higher molecular weight species is likely the diacylation product, N-acetyl-N-((4-fluorophenyl)methyl)acetamide . It forms when the nitrogen atom of the desired amide product acts as a nucleophile and attacks a second molecule of the acylating agent.

Causality:

-

Excess Acylating Agent: Using a significant excess of acetyl chloride or acetic anhydride increases the probability of a second acylation event.

-

Reaction Conditions: Elevated temperatures or prolonged reaction times can provide the necessary energy to overcome the lower nucleophilicity of the amide nitrogen compared to the starting amine.[6]

-

Insufficiently Reactive Amine: If the primary amine is sterically hindered or electronically deactivated, its reaction rate may be slow enough to allow the secondary acylation of the product to become a competitive pathway.

Mitigation Strategy:

-

Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the acylating agent.

-

Add the acylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and favor the more reactive primary amine.

-

Monitor the reaction closely using Thin-Layer Chromatography (TLC) to stop it once the starting amine is consumed.

Q3: My crude product's NMR spectrum shows broad signals and is difficult to purify. The aqueous layer from my workup was highly acidic. What is the likely issue?

This scenario strongly suggests hydrolysis of the acylating agent and subsequent salt formation with your starting amine.

-

Hydrolysis: Acyl chlorides and anhydrides are highly reactive and readily hydrolyze in the presence of water to form carboxylic acids (in this case, acetic acid).[7][8] This is a common issue if solvents are not properly dried or if the reaction is exposed to atmospheric moisture.

-

Salt Formation: The hydrochloric acid generated from acetyl chloride (or the acetic acid from hydrolysis) will react with the basic 4-fluorobenzylamine to form the non-nucleophilic 4-fluorobenzylammonium salt .[1][4] This salt is often insoluble in organic solvents and will not participate in the acylation reaction, thus reducing the yield and complicating purification.

Troubleshooting:

-

Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

-

Use anhydrous solvents.

-